![molecular formula C31H29N5O6S B2726090 N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide CAS No. 1023548-02-8](/img/structure/B2726090.png)
N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide is a useful research compound. Its molecular formula is C31H29N5O6S and its molecular weight is 599.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Properties
- Synthesized compounds related to N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide have shown potential antitumor activities. Specifically, certain derivatives have demonstrated moderate therapeutic effects, including tumor growth inhibition in models of Ehrlich ascitic carcinoma and sarcoma 180 in mice (Markosyan et al., 2008). Another study reports novel PI3K inhibitors based on related structures, exhibiting significant anticancer activities in vitro and in vivo, highlighting their potential as potent anticancer agents (Shao et al., 2014).
Monoamine Oxidase Inhibition
- Compounds related to the chemical structure have been studied for their effects on brain monoamine oxidase (MAO) activity. Many of these compounds inhibit 5-HT deamination, suggesting potential applications in neurological disorders or mental health (Markosyan et al., 2008).
Antimicrobial and Antifungal Activities
- Novel analogs of this compound have been synthesized and shown significant biological activity against various standard strains of bacteria and fungi (ANISETTI & Reddy, 2012).
Antiulcer and Antisecretory Properties
- Research has been conducted on similar compounds for their potential as antiulcer agents. These studies explore the antisecretory and cytoprotective properties of these compounds, revealing promising results in various ulcer models (Starrett et al., 1989), (Patil et al., 2010).
Antiviral Applications
- Novel derivatives have been evaluated for their antiviral activities against various respiratory and biodefense viruses, showcasing their potential in the treatment and management of viral infections (Selvam et al., 2007).
Pharmacokinetics and Tissue Distribution
- Studies on compounds structurally similar to this compound have investigated their pharmacokinetics and tissue distribution, particularly focusing on their potential as oral anti-fibrotic drugs (Kim et al., 2008).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6S/c1-3-26(29(38)33-19-12-13-24-25(14-19)42-17-41-24)43-31-35-21-10-6-5-9-20(21)28-34-22(30(39)36(28)31)15-27(37)32-16-18-8-4-7-11-23(18)40-2/h4-14,22,26H,3,15-17H2,1-2H3,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJGINQNYPLXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC(=O)NCC6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2726007.png)

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)
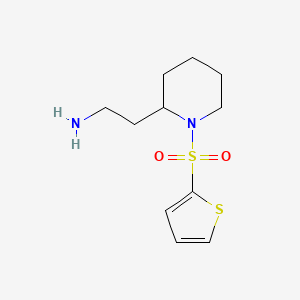
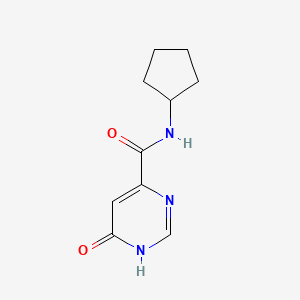
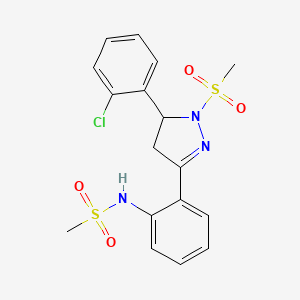
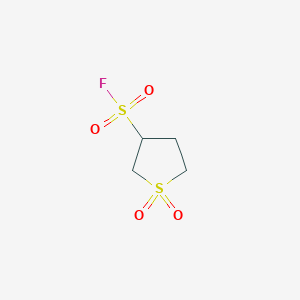
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)
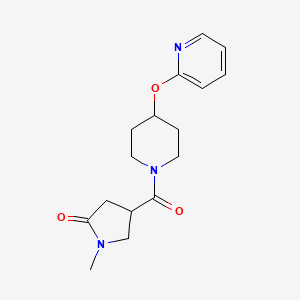
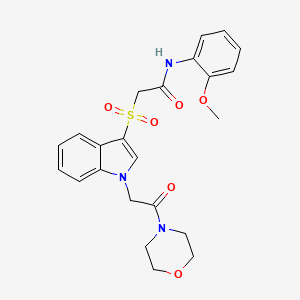

![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)
![2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2726025.png)
